N-(6-((4-((2-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
CAS No.: 1040648-51-8
Cat. No.: VC7269903
Molecular Formula: C18H19ClN4O2S
Molecular Weight: 390.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040648-51-8 |
|---|---|
| Molecular Formula | C18H19ClN4O2S |
| Molecular Weight | 390.89 |
| IUPAC Name | N-[6-[4-(2-chloroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C18H19ClN4O2S/c19-13-4-1-2-5-14(13)20-16(24)6-3-11-26-17-10-9-15(22-23-17)21-18(25)12-7-8-12/h1-2,4-5,9-10,12H,3,6-8,11H2,(H,20,24)(H,21,22,25) |
| Standard InChI Key | AULPHMMJNIWDPB-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC=CC=C3Cl |
Introduction
N-(6-((4-((2-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of carboxamides. It features a unique arrangement of functional groups, including a pyridazine ring, a cyclopropane moiety, and a chlorophenyl group, which contribute to its chemical properties and potential biological activities. This compound is notable for its structural complexity and potential applications in medicinal chemistry.
Synthesis
The synthesis of N-(6-((4-((2-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide likely involves multiple steps, including the formation of key intermediates. The process may start with the preparation of the pyridazine and cyclopropane derivatives, followed by their coupling with the chlorophenyl moiety. Various organic reactions, such as nucleophilic substitution and condensation reactions, could be employed.
Potential Applications
This compound is of interest in medicinal chemistry due to its potential biological activities. The presence of the chlorophenyl group and the pyridazine ring suggests it could interact with specific enzymes or receptors, making it a candidate for further research in therapeutic applications.
Characterization Techniques
Characterization of N-(6-((4-((2-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide would typically involve techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine its structural integrity.
-
Mass Spectrometry: To confirm its molecular weight and purity.
-
X-ray Crystallography: To provide detailed structural information.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| N-(6-((4-((2-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide | C18H19ClN4O2S | 390.9 | 1040648-51-8 |
| N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide | C19H17FN4O2S2 | 416.5 | 1040648-92-7 |
| N-(6-((4-((5-methylisoxazol-3-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide | C17H17N5O3S2 | 403.48 | Not specified |
This comparison highlights the structural diversity within related compounds, each with unique potential applications based on their functional groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume